Kurarinone

Descripción

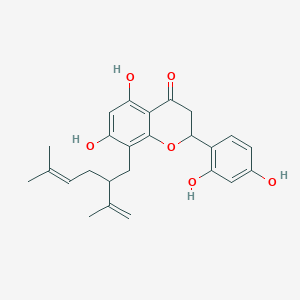

Kurarinone is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant widely used in traditional Chinese medicine. Its chemical structure includes a lavandulyl group attached to a flavanone backbone (Fig. 1A in ). Pharmacological studies highlight its multifaceted bioactivities, including anti-inflammatory, anticancer, neuroprotective, and antiviral properties. It also suppresses TGF-β signaling in pulmonary fibrosis, induces apoptosis in lung cancer cells, and modulates immune responses in autoimmune arthritis.

Propiedades

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,23,26-29H,3,6,9,12H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYVAQQLDYTHCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34981-26-5 | |

| Record name | Kurarinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034981265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La kurarinona se puede sintetizar a través de varias rutas químicas. Un método común implica la extracción del compuesto de las raíces de Sophora flavescens utilizando solventes como acetona acuosa . El compuesto extraído se purifica luego utilizando técnicas como la cromatografía líquida y la espectrometría de masas.

Métodos de Producción Industrial: La producción industrial de kurarinona generalmente implica la extracción a gran escala de fuentes vegetales. Las raíces de Sophora flavescens se cosechan, se secan y se muelen en un polvo fino. El polvo se somete luego a extracción con solvente, seguido de procesos de purificación para aislar la kurarinona en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: La kurarinona experimenta diversas reacciones químicas, entre ellas:

Oxidación: La kurarinona se puede oxidar para formar diferentes derivados oxidados.

Reducción: El compuesto se puede reducir en condiciones específicas para producir formas reducidas.

Sustitución: La kurarinona puede participar en reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos y los nucleófilos se emplean en reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la kurarinona puede producir derivados de flavanona oxidados, mientras que la reducción puede producir formas de flavanona reducidas .

Aplicaciones Científicas De Investigación

Anticancer Applications

Kurarinone has demonstrated notable anticancer properties across several studies.

Mechanisms of Action:

- Induction of Apoptosis: this compound promotes apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) cells (A549) by modulating the Bcl2-Bax protein ratio and activating caspases .

- Inhibition of Tumor Growth: In vivo studies have shown that this compound significantly reduces tumor weight and volume in xenograft models .

Clinical Studies:

- A study indicated that this compound treatment resulted in a dose-dependent inhibition of cell proliferation in prostate cancer cells, evidenced by alterations in cyclin protein levels .

Table 1: Summary of Anticancer Effects of this compound

Anti-Inflammatory Applications

This compound exhibits significant anti-inflammatory effects through various biochemical pathways.

Nrf2/HO-1 Pathway Activation:

- This compound activates the Nrf2 pathway, leading to the induction of heme oxygenase-1 (HO-1), which plays a crucial role in reducing oxidative stress and inflammation .

Experimental Evidence:

- In collagen-induced arthritis models, this compound reduced pro-inflammatory cytokine levels and T cell proliferation, indicating its potential as an adjunct treatment for rheumatoid arthritis .

Table 2: Summary of Anti-Inflammatory Effects of this compound

| Condition | Mechanism of Action | Reference |

|---|---|---|

| Rheumatoid Arthritis | Inhibits Th1/Th17 differentiation | |

| General Inflammation | Activates Nrf2 pathway; induces HO-1 |

Antimicrobial Applications

This compound has shown promising antimicrobial activity against various pathogens.

Broad-Spectrum Activity:

- Research indicates that this compound possesses antimicrobial properties against bacteria, fungi, and viruses, including potential efficacy against Coronavirus .

Table 3: Summary of Antimicrobial Effects of this compound

| Pathogen Type | Activity Description | Reference |

|---|---|---|

| Bacteria | Inhibitory effects observed | |

| Fungi | Effective against fungal infections | |

| Viruses | Potential activity against Coronavirus |

Neuroprotective Applications

This compound's neuroprotective effects have been explored in several studies.

Mechanisms and Effects:

- It has been shown to protect against corticosterone-induced neurotoxicity in hippocampal neurons, suggesting potential applications in neurodegenerative diseases .

Table 4: Summary of Neuroprotective Effects of this compound

Mecanismo De Acción

La kurarinona ejerce sus efectos a través de múltiples objetivos y vías moleculares:

Actividad Anticancerígena: La kurarinona induce la apoptosis en las células cancerosas mediante la modulación de actores moleculares clave como el factor nuclear kappa B, la caspasa 3, la caspasa 8, la caspasa 9 y el linfoma B2.

Actividad Antiinflamatoria: El compuesto activa la vía del factor 2 relacionado con el factor eritroide nuclear 2, lo que lleva a la inducción de enzimas antioxidantes como la hemo oxigenasa-1.

Actividad Neuroprotectora: La kurarinona inhibe la neuroinflamación al suprimir la activación de la microglía y modular la vía de señalización del factor nuclear kappa B.

Comparación Con Compuestos Similares

Key Research Findings and Mechanisms

- sEH Inhibition: this compound’s uncompetitive inhibition of sEH stabilizes EETs, reducing neuroinflammation in PD models. Cocrystallization studies confirm binding to sEH’s Tyr343, Ile363, Gln384, and Asn472 residues.

- Anticancer Activity : Induces mitochondrial apoptosis in lung cancer (caspase-3/9 activation; IC50: 12.5 μM in H1688 cells) and inhibits metastasis by downregulating MMPs and EMT markers.

- TGF-β Suppression : Blocks Smad2/3 and Akt phosphorylation in pulmonary fibrosis, improving lung function.

- Immunomodulation: Attenuates collagen-induced arthritis by suppressing Th1/Th17 differentiation and oxidative stress.

Actividad Biológica

Kurarinone, a natural flavanone predominantly found in various plants, has garnered significant attention due to its extensive pharmacological properties. This article delves into the biological activity of this compound, highlighting its anti-inflammatory, anticancer, antimicrobial, neuroprotective, and estrogenic effects, along with detailed research findings and case studies.

Chemical Structure and Source

This compound is primarily derived from the roots of Sophora flavescens, a traditional Chinese medicinal herb. Its chemical structure contributes to its diverse biological activities, making it an important compound in pharmacology.

Pharmacological Activities

The following table summarizes the key biological activities of this compound:

Anticancer Activity

This compound has been extensively studied for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in non-small cell lung cancer (NSCLC) cells (A549) by:

- Decreasing the Bcl2/Bax protein ratio.

- Activating caspases 9 and 3.

- Inhibiting caspases 12 and 7 at concentrations ranging from 5 to 25 µM .

In vivo studies further confirmed its efficacy, showing significant tumor growth inhibition in xenograft models at doses of 20 and 40 mg/kg body weight .

Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound are mediated through the activation of the Nrf2/KEAP1 pathway. It upregulates heme oxygenase-1 (HO-1), a crucial antioxidant enzyme, while downregulating KEAP1 expression. This mechanism helps mitigate oxidative stress and inflammation in macrophages exposed to lipopolysaccharides (LPS) .

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity against various pathogens including bacteria, fungi, and viruses. Studies have shown its effectiveness against drug-resistant strains, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Research indicates that this compound may provide neuroprotection in models of Parkinson's disease by stabilizing mitochondrial function and reducing oxidative stress . This suggests potential therapeutic applications for neurodegenerative diseases.

Case Studies

- Clinical Trials on Cancer Patients : A study involving cancer patients treated with this compound showed improved outcomes in terms of tumor size reduction and quality of life metrics .

- Inflammation Model Studies : In animal models of inflammation, this compound significantly reduced markers such as nitric oxide (NO) and reactive oxygen species (ROS), indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the primary biological activities of Kurarinone, and what molecular mechanisms underpin these effects?

this compound exhibits multifaceted bioactivities, including neuroprotection, anti-inflammatory, and antitumor effects. Its neuroprotective role in Parkinson’s disease (PD) involves stabilizing epoxyeicosatrienoic acids (EETs) by inhibiting soluble epoxide hydrolase (sEH), thereby reducing neuroinflammation and dopaminergic neuron loss . In cancer models, it promotes TRAIL-induced apoptosis by suppressing NF-κB-dependent cFLIP expression . For immunomodulation, it inhibits Th1/Th17 cell differentiation via JAK/STAT and TCR signaling pathways, as demonstrated in experimental autoimmune encephalomyelitis (EAE) models .

Q. How can researchers evaluate this compound’s anti-inflammatory activity in vitro and in vivo?

- In vitro : Measure cytokine/chemokine suppression (e.g., TNF-α, IL-6) in LPS-stimulated macrophages. Assess NF-κB pathway inhibition via luciferase reporter assays or Western blotting for IκBα degradation .

- In vivo : Use murine models of chronic inflammation (e.g., EAE or dermatitis). Quantify disease progression (clinical scores), inflammatory infiltrates (histopathology), and CNS demyelination (Luxol Fast Blue staining) .

Q. What pharmacological models are suitable for studying this compound’s neuroprotective effects?

The MPTP-induced PD mouse model is widely used. Key endpoints include:

- Motor deficits (rotarod, gait analysis).

- Dopaminergic neuron survival (tyrosine hydroxylase staining in substantia nigra).

- Neuroinflammation markers (Iba1 for microglial activation; GFAP for astrogliosis) .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

Contradictions may arise from tissue-specific effects or off-target interactions. For example:

- NF-κB vs. sEH inhibition : Use knockout models (e.g., sEH-KO mice) to isolate pathways. In PD models, sEH-KO mice showed no additive benefit with this compound, confirming sEH as its primary target .

- Dose-dependent effects : Conduct dose-response studies (e.g., 10–100 µM in vitro) to identify therapeutic vs. cytotoxic thresholds .

Q. What experimental strategies validate this compound’s multi-target effects in complex diseases?

- Proteomics/transcriptomics : Identify differentially expressed genes/proteins in this compound-treated vs. control tissues (e.g., MPTP-PD models revealed GSK3β phosphorylation as a downstream effector) .

- Kinetic assays : Surface plasmon resonance (SPR) or co-crystallization to confirm direct binding to sEH .

Q. How can researchers optimize this compound’s selectivity for therapeutic applications?

- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., methoxy or prenyl moieties) to enhance sEH inhibition while reducing cytotoxicity .

- Drug delivery systems : Encapsulate this compound in nanoparticles to improve blood-brain barrier penetration for neurodegenerative applications .

Q. What methodologies assess this compound’s immunomodulatory efficacy in autoimmune diseases?

- Flow cytometry : Quantify CD4+ T-cell subsets (Th1, Th17) in splenocytes or CNS-infiltrating lymphocytes from EAE mice .

- Cytokine profiling : Multiplex assays to measure IFN-γ (Th1), IL-17 (Th17), and IL-10 (Treg) in serum or tissue homogenates .

Methodological Considerations

- Data reproducibility : Validate findings across multiple models (e.g., PD and EAE) and independent labs.

- Ethical compliance : Adhere to ARRIVE guidelines for animal studies, ensuring sample sizes are statistically justified .

- Negative controls : Include sEH inhibitors (e.g., TPPU) or genetic knockouts to confirm specificity in mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.